[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol
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Overview
Description
[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a pyrimidine ring, with a methanol group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a pyrimidine derivative in the presence of a base, followed by reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2-(4-methoxyphenyl)pyrimidine-4-carboxylic acid, while reduction can produce 2-(4-methoxyphenyl)pyrimidin-4-ylmethane .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs and therapeutic agents .
Medicine
In medicine, this compound and its derivatives are explored for their potential use in treating various diseases. Research has shown that pyrimidine derivatives can exhibit anti-inflammatory, anticancer, and neuroprotective effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
[2-(2-Methoxyphenyl)pyrimidin-4-yl]methanol: Similar structure with a methoxy group at the 2-position of the phenyl ring.
[2-(4-Methylphenyl)pyrimidin-4-yl]methanol: Similar structure with a methyl group instead of a methoxy group.
[2-(4-Hydroxyphenyl)pyrimidin-4-yl]methanol: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of [2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-9(3-5-11)12-13-7-6-10(8-15)14-12/h2-7,15H,8H2,1H3 |
InChI Key |
LHKGEUKKLRGFNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)CO |
Origin of Product |
United States |
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